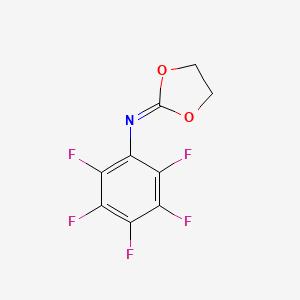
N-(Pentafluorophenyl)-1,3-dioxolan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pentafluorophenyl)-1,3-dioxolan-2-imine is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a 1,3-dioxolan-2-imine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentafluorophenyl)-1,3-dioxolan-2-imine typically involves the reaction of pentafluorophenylamine with a suitable dioxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Pentafluorophenyl)-1,3-dioxolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(Pentafluorophenyl)-1,3-dioxolan-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Pentafluorophenyl)-1,3-dioxolan-2-imine involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Pentafluorophenyl)benzamide
- N-(Pentafluorophenyl)aniline
- N-(Pentafluorophenyl)urea
Uniqueness
N-(Pentafluorophenyl)-1,3-dioxolan-2-imine is unique due to the presence of both the pentafluorophenyl group and the dioxolan-2-imine structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
94055-11-5 |
|---|---|
Molecular Formula |
C9H4F5NO2 |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-1,3-dioxolan-2-imine |
InChI |
InChI=1S/C9H4F5NO2/c10-3-4(11)6(13)8(7(14)5(3)12)15-9-16-1-2-17-9/h1-2H2 |
InChI Key |
KNHDPDSEPAEDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=NC2=C(C(=C(C(=C2F)F)F)F)F)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















